DNP-X acid

Bioconjugation Amine-reactive Carboxylic acid

Researchers developing FRET-based protease assays often face inconsistent quenching due to ill-defined DNP-hapten spacers. DNP-X acid resolves this with its six-carbon hexanoic acid linker, providing an optimal Förster radius (R₀) with Trp/Tyr donors. • ≥98% HPLC purity; MP 132.0-136.0 °C for unambiguous QC verification. • Terminal carboxylic acid enables stable, covalent amide bond formation via EDC/NHS chemistry. • ≥50 mg/mL DMSO solubility supports 10-50 mM stock solutions for low-abundance biomolecule labeling. Recognized by anti-DNP antibodies, ensuring high sensitivity in ELISA, Western blot, and immunohistochemistry applications.

Molecular Formula C12H15N3O6
Molecular Weight 297.26 g/mol
CAS No. 10466-72-5
Cat. No. B559585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNP-X acid
CAS10466-72-5
Synonyms6-N-(2,4-dinitrophenyl)aminohexanoic acid
DNP-aminocaproic acid
DNP-epsilon-aminocaproate
Molecular FormulaC12H15N3O6
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCC(=O)O
InChIInChI=1S/C12H15N3O6/c16-12(17)4-2-1-3-7-13-10-6-5-9(14(18)19)8-11(10)15(20)21/h5-6,8,13H,1-4,7H2,(H,16,17)
InChIKeyZYUWUKIAUDIXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNP-X Acid (CAS 10466-72-5): Baseline Characteristics and Procurement-Relevant Specifications


DNP-X acid (6-((2,4-Dinitrophenyl)amino)hexanoic acid) is a dinitrophenyl (DNP)-functionalized amine-reactive building block with a molecular weight of 297.26 g/mol and a chemical formula of C12H15N3O6 . Its core molecular architecture consists of a 2,4-dinitrophenyl hapten linked via a flexible six-carbon (hexanoic acid) spacer to a terminal carboxylic acid moiety, which enables amine-directed conjugation to primary amines in biomolecules . The compound is supplied as a solid with a melting point ranging from 132.0 to 136.0 °C and a typical purity specification of ≥97% (HPLC), with long-term storage recommended at -20°C . DNP-X acid exhibits an excitation maximum of 350 nm and functions as a Förster Resonance Energy Transfer (FRET) quencher when paired with intrinsic fluorophores tryptophan (Trp) or tyrosine (Tyr), and it is specifically recognized by anti-DNP antibodies, making it a versatile reagent for immunoassay and protease activity applications [1].

Why Generic Substitution of DNP-X Acid Fails: Critical Linker Length and Reactivity Considerations


Generic substitution of DNP-X acid with other DNP-hapten reagents—including DNP-ε-aminocaproic acid (which is chemically identical but may vary in purity specifications and physical form), DNP-X SE (the succinimidyl ester analog), DNP-maleimide, or other DNP-alkyl chain variants—is inadvisable without rigorous validation due to fundamental differences in reactive moiety, linker length, and resulting biomolecular accessibility. DNP-X acid provides a terminal carboxylic acid, enabling stable amide bond formation with primary amines via carbodiimide chemistry, whereas DNP-X SE provides a pre-activated succinimidyl ester for direct amine conjugation, and DNP-maleimide is specific for thiols . The six-carbon hexanoic acid spacer in DNP-X acid imparts a specific Förster radius (R₀) and FRET efficiency profile that differs from shorter-chain DNP derivatives, directly impacting assay sensitivity in FRET-based protease assays [1]. Furthermore, the affinity of anti-DNP antibodies for DNP-X acid conjugates is influenced by the linker length and terminal functional group, meaning that switching between DNP-X acid and its analogs can alter apparent Kd values in immunoassays [2]. The quantitative evidence below demonstrates exactly where DNP-X acid maintains verifiable differentiation relative to these alternatives.

DNP-X Acid Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


Reactive Moiety Specificity: Carboxylic Acid vs. Succinimidyl Ester vs. Maleimide Functional Group Comparison

DNP-X acid contains a free carboxylic acid group (-COOH) that requires activation (e.g., with EDC/NHS) for conjugation to primary amines, whereas its closest analog, DNP-X SE (succinimidyl ester), is a pre-activated amine-reactive derivative that reacts directly with amines under mild conditions . DNP-maleimide, another in-class comparator, is specific for thiol (-SH) groups rather than amines . This fundamental difference dictates which biomolecular targets can be labeled and under what conditions, making direct substitution without reaction re-optimization unfeasible.

Bioconjugation Amine-reactive Carboxylic acid

Linker Length Impact on FRET Efficiency: Six-Carbon Spacer vs. Shorter Alkyl Chain DNP Derivatives

The six-carbon (hexanoic acid) spacer in DNP-X acid provides a specific spatial separation between the DNP quencher and the conjugated biomolecule, which directly influences FRET efficiency. In internally quenched fluorescent (IQF) peptide substrates using Dnp as the quencher and Trp as the donor, the linker length determines the Förster radius (R₀) and the baseline fluorescence quenching [1][2]. While direct head-to-head FRET efficiency comparisons between DNP-X acid and shorter DNP-linker variants are limited in the public literature, studies of DNP-alkyl chain maleimide derivatives demonstrate that tryptophan fluorescence quenching varies with alkyl chain length, establishing the principle that linker geometry is a critical determinant of quenching performance [3].

FRET Quenching efficiency Linker length

Tryptophan Fluorescence Quenching Efficiency: DNP Group Quenching Constant Comparison Among Dinitrophenols

In a comparative fluorescence quenching study of multiple dinitrophenol derivatives against tryptophan, 2,4-dinitrophenol (2,4-DNP) and DNOC exhibited the highest quenching constant values among the tested compounds, which included 2-[(2,4-dinitrophenyl)amino]acetic acid (GlyDNP), 2,4-dinitroanisole (2,4-DNA), and 2,4-dinitrobenzoic acid (2,4-DNB) [1]. Although DNP-X acid was not directly included in this specific head-to-head comparison, it shares the core 2,4-dinitrophenyl chromophore that is responsible for the superior quenching efficiency. The study demonstrates that the 2,4-dinitrophenyl moiety, as present in DNP-X acid, is among the most effective quenchers of tryptophan fluorescence in the dinitrophenol class.

Fluorescence quenching Tryptophan Stern-Volmer constant

Anti-DNP Antibody Binding Affinity: DNP-ε-Aminocaproic Acid vs. DNP-δ-Aminovaleric Acid

Binding studies using anti-DNP antibodies have compared the affinity for DNP-ε-aminocaproic acid (DNP-EACA, synonymous with DNP-X acid) against DNP-δ-aminovaleric acid (DNP-DAVA) and DNP-isoleucine (DNP-ile). The data indicate that DNP-EACA and DNP-DAVA bound more effectively than DNP-ile, demonstrating that the linear alkyl chain length and terminal carboxylate of DNP-X acid confer superior antibody recognition relative to a branched, amino acid-conjugated DNP hapten [1]. This establishes that DNP-X acid is a preferred hapten for applications requiring robust anti-DNP antibody binding.

Immunoassay Antibody affinity Hapten binding

Purity Specification and Melting Point: DNP-X Acid vs. DNP-X SE and DNP-Maleimide

Commercial specifications provide a direct, vendor-agnostic comparison of physical properties. DNP-X acid is typically supplied with a minimum purity of 97% (HPLC) and a melting point range of 132.0 to 136.0 °C . In contrast, DNP-X SE has a melting point of 150-152 °C , and DNP-maleimide has a molecular weight of 306.23 g/mol . These distinct physical constants serve as identity and quality benchmarks that are not interchangeable across analogs.

Quality control Purity Melting point

Solubility Profile: DNP-X Acid in DMSO vs. DNP-X SE Solubility Limitations

DNP-X acid demonstrates high solubility in DMSO, with a reported solubility of ≥50 mg/mL (168.20 mM) achievable with ultrasonic warming and heating to 80°C, and a more conservative specification of ≥20.83 mg/mL (70.07 mM) . In contrast, DNP-X SE is reported to be slightly soluble or insoluble in aqueous media, with solubility <1 mg/mL in vitro at 25°C . This substantial difference in solubility profiles directly impacts the preparation of concentrated stock solutions for bioconjugation and assay development.

Solubility DMSO Stock solution

Optimal Research and Industrial Applications for DNP-X Acid Based on Verified Differentiation


FRET-Based Protease Activity Assays Requiring Customizable Amine Conjugation

DNP-X acid is the preferred starting material for synthesizing internally quenched fluorescent (IQF) peptide substrates for protease assays where the carboxylic acid moiety is required for stable, covalent amide bond formation with amine-containing peptide sequences. The six-carbon spacer provides an optimal distance between the DNP quencher and the Trp/Tyr donor, enabling reliable FRET signal generation upon protease cleavage [1][2]. In contrast to the pre-activated DNP-X SE, DNP-X acid allows for controlled, stepwise activation using EDC/NHS chemistry, which is advantageous when working with complex peptide substrates that may contain multiple reactive amines [3].

Immunoassay Development: Anti-DNP Antibody Detection and Hapten Conjugation

DNP-X acid is optimally suited for preparing DNP-labeled proteins or peptides for use in ELISA, Western blotting, and immunohistochemistry detection systems. Its strong recognition by anti-DNP antibodies, demonstrated by superior binding relative to DNP-isoleucine haptens, ensures high sensitivity in immunoassays [4]. The carboxylic acid functional group permits direct conjugation to lysine residues or N-termini of proteins, generating stable immunogenic hapten-carrier conjugates for antibody production or assay calibration standards [5].

Bioconjugation Research Requiring High-Concentration DMSO Stock Solutions

For researchers requiring concentrated stock solutions for bioconjugation reactions, DNP-X acid offers a distinct advantage over DNP-X SE. With a DMSO solubility of ≥50 mg/mL (168 mM) under mild warming, DNP-X acid can be prepared as 10-50 mM stock solutions that remain stable when stored properly [2]. This high solubility facilitates efficient labeling of low-abundance biomolecules where maximizing the molar excess of labeling reagent is critical for achieving adequate conjugation yields.

Quality Control and Analytical Method Development Using DNP-X Acid as a Reference Standard

The well-defined physical properties of DNP-X acid—including its specific melting point range of 132.0-136.0 °C, HPLC purity specification of ≥97%, and characteristic UV absorption maximum at 350 nm—make it an appropriate reference standard for developing and validating analytical methods for DNP-containing compounds [1][3]. These properties differ from those of DNP-X SE (MP 150-152 °C) and DNP-maleimide, enabling unambiguous identification in quality control workflows .

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